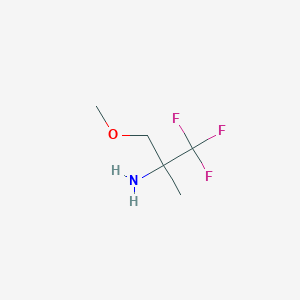
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C5H10F3NO and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
1-Methoxymethyl-1-(trifluoromethyl)ethylamine, as a compound, finds its application in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine through an intramolecular condensation reaction. This process demonstrates the compound's role in facilitating chemical reactions that lead to the creation of structurally complex and functionally significant organic compounds (Yan & Cheng, 2004).
Advancement in Organic Synthesis Techniques
The versatility of 1-Methoxymethyl-1-(trifluoromethyl)ethylamine is showcased in its application in organic synthesis techniques. It has been transformed into alkyl ether derivatives via pyridinium salt intermediates in a one-pot two-step sequence. This method underscores the compound's utility in creating a broad range of ether derivatives, which are crucial in various fields of chemical research and pharmaceutical development (Minamitsuji et al., 2012).
Biocatalysis and Enantioselective Synthesis
Another significant application is found in biocatalytic processes. For instance, 1-Methoxymethyl-1-(trifluoromethyl)ethylamine derivatives have been used in enantioselective lipase-mediated acylation. This process highlights the compound's role in the efficient resolution of chiral amines, which is a critical step in the production of enantiomerically pure pharmaceuticals (Gill, Das, & Patel, 2007).
Development of Fluorescent Sensors
The compound's derivatives have also been used to develop tris(2-pyridylmethyl)amine-based fluorescent ligands for zinc sensing. These sensors show significant fluorescence enhancement upon zinc addition, demonstrating the compound's potential in creating tools for bioimaging and the study of biological processes involving zinc ions (Mikata et al., 2014).
Electrochemical Applications
In the realm of electrochemistry, derivatives of 1-Methoxymethyl-1-(trifluoromethyl)ethylamine have been studied for their utility in electric double layer capacitor applications. These studies focus on the compound's ability to form novel ionic liquids with desirable electrochemical properties, such as wide potential windows and high ionic conductivity. This research opens avenues for the development of advanced energy storage technologies (Sato, Masuda, & Takagi, 2004).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-4(9,3-10-2)5(6,7)8/h3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPNVUUCDLFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


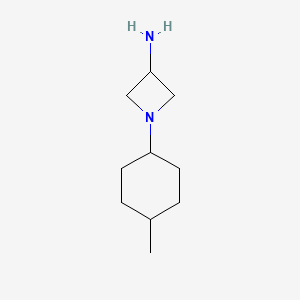
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)

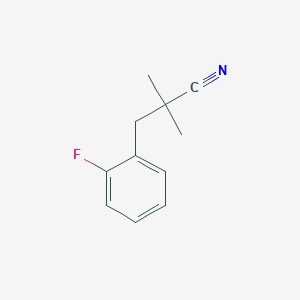
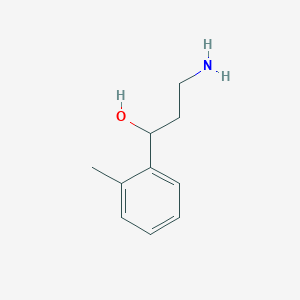

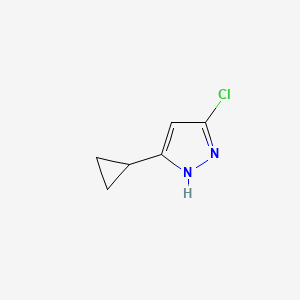

![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)


![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)
